molecular formula C10H7N3 B3160436 2-(1H-pyrrol-1-yl)nicotinonitrile CAS No. 866043-26-7

2-(1H-pyrrol-1-yl)nicotinonitrile

Cat. No.: B3160436
CAS No.: 866043-26-7
M. Wt: 169.18 g/mol
InChI Key: BCZSGPZAZWIPTE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Pyrrole (B145914) Scaffolds in Modern Organic Synthesis

Pyridine and pyrrole are among the most ubiquitous heterocyclic scaffolds in organic chemistry. nih.govyoutube.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common structural motif found in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.govresearchgate.net In synthetic chemistry, pyridine and its derivatives are highly valued for their roles as catalysts, ligands in organometallic chemistry, and versatile building blocks for the construction of more complex molecules. nih.gov The electron-deficient nature of the pyridine ring, arising from the electronegativity of the nitrogen atom, influences its reactivity and makes it a key component in many pharmacologically active compounds. youtube.comnih.gov

Conversely, pyrrole is a five-membered aromatic heterocycle with one nitrogen atom. It is considered an electron-rich system due to the delocalization of the nitrogen's lone pair of electrons throughout the ring. youtube.com This property makes pyrrole and its derivatives important precursors in the synthesis of a wide array of natural products and pharmaceuticals. nih.gov Pyrrole-containing compounds exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antitumor effects. nih.gov

The combination of these two distinct electronic and structural motifs within a single molecule, as seen in 2-(1H-pyrrol-1-yl)nicotinonitrile, offers a unique platform for chemical exploration and the development of novel functional molecules.

Overview of Nicotinonitrile Derivatives in Academic Research

Nicotinonitrile, or 3-cyanopyridine, serves as a crucial scaffold in medicinal chemistry. researchgate.netekb.egekb.eg Its derivatives have been the subject of extensive research due to their diverse and significant biological activities. researchgate.netekb.eg Several marketed drugs, including bosutinib, milrinone, and neratinib, feature the nicotinonitrile core, highlighting its therapeutic relevance. researchgate.netekb.eg

Academic research has focused on synthesizing and evaluating a wide range of nicotinonitrile-based hybrids to explore their potential as therapeutic agents. researchgate.netekb.eg These derivatives have demonstrated promising activities, including anticancer, anti-inflammatory, and antioxidant properties. ekb.egnih.gov The cyano group on the pyridine ring is a key feature that can influence the molecule's biological and chemical properties. ekb.eg The development of novel synthetic methodologies to access diverse nicotinonitrile derivatives remains an active area of investigation. orgsyn.orgacs.orgnih.gov

Structural Context of this compound as a Pyridine-Pyrrole Hybrid

This hybrid nature has been explored in the design of novel bioactive compounds. For instance, a series of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues were synthesized and evaluated for their antiproliferative activity. nih.gov In this context, the 2-(1H-pyrrol-1-yl)pyridine moiety served as a linker to maintain the desired spatial orientation of other pharmacophoric groups. nih.gov The synthesis of such hybrids often involves the reaction of a suitable pyridine precursor with a pyrrole derivative. nih.govmdpi.com The investigation of such pyridine-pyrrole hybrids continues to be an area of interest in the search for new therapeutic agents. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrol-1-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZSGPZAZWIPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270865
Record name 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile
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Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866043-26-7
Record name 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866043-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1h Pyrrol 1 Yl Nicotinonitrile and Its Analogues

Classical Synthetic Approaches

Classical synthetic methodologies provide robust and well-established pathways to 2-(1H-pyrrol-1-yl)nicotinonitrile and its derivatives. These methods are often characterized by their reliability and the availability of starting materials. They can be further divided into multicomponent reactions that build the heterocyclic core in a single step and stepwise routes that modify a pre-existing pyridine (B92270) ring.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. This approach is advantageous for its atom economy, reduced number of purification steps, and the ability to generate diverse molecular scaffolds.

Reaction of Aldehydes, Malononitrile (B47326), and Amine Components

A common strategy for the synthesis of the nicotinonitrile core is a three-component reaction involving an aldehyde, malononitrile, and an amine source. This reaction typically proceeds via an initial Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of an enamine or the amine itself, and subsequent cyclization and aromatization to yield a 2-aminonicotinonitrile derivative.

To obtain the target this compound, a subsequent step is required to convert the 2-amino group into a pyrrole (B145914) ring. This is commonly achieved through the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgrgmcet.edu.in The 2-aminonicotinonitrile intermediate is reacted with a 1,4-dicarbonyl compound or its equivalent, such as 2,5-dimethoxytetrahydrofuran (B146720), under acidic conditions. The 2,5-dimethoxytetrahydrofuran hydrolyzes in situ to form succinaldehyde, which then condenses with the primary amino group of the 2-aminonicotinonitrile to form the pyrrole ring. researchgate.net

Formation of 2-aminonicotinonitrile: An aldehyde, malononitrile, and an amine source (e.g., ammonium (B1175870) acetate) are reacted together, often with a basic or acidic catalyst, to form the substituted 2-aminonicotinonitrile.

Paal-Knorr pyrrole synthesis: The isolated 2-aminonicotinonitrile is then reacted with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst (e.g., acetic acid) to yield the final this compound.

Table 1: Synthesis of 2-Aminonicotinonitrile Derivatives via Multicomponent Reaction

AldehydeAmine SourceCatalystSolventConditionsProductYield (%)
BenzaldehydeAmmonium acetatePiperidine (B6355638)Ethanol (B145695)Reflux2-Amino-4-phenylnicotinonitrile75-85
4-ChlorobenzaldehydeAmmonium acetate--Microwave, 120°C2-Amino-4-(4-chlorophenyl)nicotinonitrile90
4-MethoxybenzaldehydeAmmonium acetateTriethylamine (B128534)EthanolReflux2-Amino-4-(4-methoxyphenyl)nicotinonitrile82
Syntheses Involving 1,3-Diaryl-prop-2-en-1-ones and Malononitrile

Another versatile multicomponent approach utilizes 1,3-diaryl-prop-2-en-1-ones, commonly known as chalcones, as the starting material. The reaction of a chalcone (B49325) with malononitrile in the presence of an amine source, such as ammonium acetate, leads to the formation of highly substituted 2-aminonicotinonitrile derivatives. nih.gov This reaction is a variation of the Guareschi-Thorpe pyridine synthesis.

The mechanism involves the Michael addition of the malononitrile anion to the α,β-unsaturated ketone system of the chalcone. The resulting adduct then undergoes cyclization, with the amino group (from the ammonium acetate) attacking one of the nitrile groups, followed by tautomerization and aromatization to give the pyridine ring.

Similar to the previous method, the resulting 2-aminonicotinonitrile must be further functionalized to introduce the pyrrole ring. The Paal-Knorr synthesis remains the standard method for this transformation, reacting the 2-amino group with 2,5-dimethoxytetrahydrofuran or a similar 1,4-dicarbonyl precursor.

Table 2: Synthesis of 2-Aminonicotinonitriles from Chalcones and Malononitrile

Chalcone (Ar1-CO-CH=CH-Ar2)Amine SourceCatalyst/SolventConditionsProduct (4,6-diaryl-2-aminonicotinonitrile)Yield (%)
1,3-Diphenyl-2-propen-1-oneAmmonium acetateEthanolReflux2-Amino-4,6-diphenylnicotinonitrile88
1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-oneAmmonium acetateAcetic AcidReflux2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile75
1-Phenyl-3-(4-chlorophenyl)-2-propen-1-oneAmmonium acetatePyridineReflux2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile80

Stepwise Synthetic Routes from Precursors

Stepwise syntheses involve the modification of a pre-functionalized pyridine ring to introduce the desired pyrrole substituent. These methods offer a more controlled approach to the final product, often starting from commercially available or readily synthesized pyridine derivatives.

Derivatization of 2-Chloronicotinonitrile

A direct and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinonitrile. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitrile group at the 3-position.

In this reaction, 2-chloronicotinonitrile is treated with pyrrole in the presence of a base. researchgate.net To enhance the nucleophilicity of the pyrrole, it is often deprotonated using a strong base, such as potassium hydride (KH) or potassium tert-butoxide, to form the potassium salt of pyrrole (potassium pyrrolide). The pyrrolide anion then acts as the nucleophile, displacing the chloride ion from the 2-chloronicotinonitrile. This reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Table 3: Synthesis via Derivatization of 2-Chloronicotinonitrile

Pyrrole DerivativeBaseSolventConditionsProductYield (%)
PyrrolePotassium carbonateDMF100-120°CThis compound70-80
PyrrolePotassium tert-butoxideTHFRefluxThis compoundHigh
2-MethylpyrroleSodium hydrideDMFRoom Temp. to 60°C2-(2-Methyl-1H-pyrrol-1-yl)nicotinonitrileModerate
Transformations of 2-Oxo-3-nicotinonitrile Precursors

Another important stepwise route starts from 2-oxo-1,2-dihydropyridine-3-carbonitriles, which exist in tautomeric equilibrium with 2-hydroxynicotinonitriles. These precursors can be synthesized through a one-pot condensation of an aldehyde, a ketone, and ethyl cyanoacetate (B8463686) in the presence of ammonium acetate. chempedia.info

The transformation to this compound involves a two-step sequence:

Chlorination: The 2-oxo group is converted into a more reactive chloro group. This is typically achieved by treating the 2-oxo-1,2-dihydropyridine-3-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). orgsyn.org This reaction converts the pyridone into the corresponding 2-chloronicotinonitrile.

Nucleophilic Substitution: The resulting 2-chloronicotinonitrile is then subjected to a nucleophilic aromatic substitution with pyrrole, as described in section 2.1.2.1, to yield the final product.

This two-step approach is particularly useful for creating a variety of 2-substituted nicotinonitriles from a common pyridone intermediate.

Table 4: Synthesis from 2-Oxo-3-nicotinonitrile Precursors

2-Oxo PrecursorChlorinating AgentReaction withBase/Solvent for SubstitutionFinal ProductOverall Yield (%)
4,6-Diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrilePOCl3PyrroleK2CO3/DMF4,6-Diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile60-70 (over 2 steps)
4-(4-Methoxyphenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrilePCl5/POCl3PyrroleNaH/THF4-(4-Methoxyphenyl)-6-phenyl-2-(1H-pyrrol-1-yl)nicotinonitrile55-65 (over 2 steps)
4,6-Di(thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrilePOCl3Pyrrolet-BuOK/THF4,6-Di(thiophen-2-yl)-2-(1H-pyrrol-1-yl)nicotinonitrileModerate (over 2 steps)
Incorporation of Pyrrole-Containing Intermediates

One such method involves a one-pot multicomponent reaction to generate functionalized 3-cyanopyrroles. For instance, the reaction between α-hydroxyketones, oxoacetonitriles, and primary amines can selectively produce N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov A plausible mechanism for this transformation involves an initial acid-catalyzed reaction between the α-hydroxyketone and a primary amine to form an imine, which then reacts with an oxoacetonitrile. Subsequent cyclization, dehydration, and aromatization yield the polysubstituted pyrrole. nih.gov Another approach involves the synthesis of pyrrole hydrazones through the condensation of a primary N-pyrrolylcarbohydrazide with various substituted pyrrole aldehydes. nih.gov These pyrrole intermediates, possessing reactive functional groups, serve as versatile platforms for the subsequent construction of the nicotinonitrile ring.

Advanced and Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic protocols. These methods aim to minimize waste, reduce energy consumption, and avoid the use of hazardous solvents, often leading to improved reaction yields and simpler purification procedures.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free, or neat, conditions represents a significant step towards greener chemical synthesis. This approach eliminates solvent waste and can lead to increased reaction rates due to higher reactant concentrations. The synthesis of various heterocyclic compounds, including nicotinonitrile derivatives, has been successfully achieved under these conditions. For example, the synthesis of certain nicotinonitriles can be performed by heating a mixture of reactants without any solvent. researchgate.net Similarly, nickel cobalt ferrite (B1171679) (NiCoFe2O4) nanoparticles have been employed as a reusable catalyst for the synthesis of 1,4-dihydropyrimidinone derivatives under solvent-free thermal conditions. oiccpress.com The development of solvent-free methods for quinoline (B57606) synthesis using microwave irradiation further underscores the potential of this approach for preparing N-heterocycles. nih.gov

Table 1: Examples of Solvent-Free Synthesis Conditions for Heterocycles

Catalyst/ConditionReactantsProduct TypeYieldReference
Thermal (No Catalyst)Chalcones, Malononitrile, Ammonium AcetateNicotinonitrile DerivativeData not specified researchgate.net
NiCoFe₂O₄ NPsAldehyde, β-ketoester, Urea1,4-DihydropyrimidinoneHigh oiccpress.com
Microwave (Neat)2-aminoaryl ketones, AlkynesQuinolines40-68% nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govyoutube.com By utilizing dielectric heating, microwaves directly and efficiently heat polar molecules in the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields compared to conventional heating methods. nih.govyoutube.comnih.gov

This technology has been effectively applied to the synthesis of nicotinonitrile derivatives. In one study, a one-pot, three-component reaction to produce nicotinonitrile-linked bis(thiazole) hybrids was significantly optimized using microwave irradiation. tandfonline.comtandfonline.com When compared to conventional heating, the microwave-assisted protocol consistently increased the yield and drastically reduced the reaction time. tandfonline.com For example, a reaction that required extended time under conventional heating was completed in 40-90 minutes with microwave irradiation at 100 °C, affording the desired products in excellent yields of 84–95%. tandfonline.comtandfonline.com Further optimization showed that the choice of base and the amount used were critical, with piperazine (B1678402) mediation under microwave conditions proving most effective. tandfonline.com

Table 2: Optimization of Amine-Mediated Nicotinonitrile Synthesis under Microwave Irradiation

Amine MediatorReaction Time (min)Yield (%)Reference
None5058 tandfonline.com
Piperidine6069 tandfonline.com
Diethylamine5075 tandfonline.com
Triethylamine4082 tandfonline.com
Piperazine4094 tandfonline.com

Conditions: Reactants dissolved in dioxane, microwave irradiation at 100 °C. tandfonline.com

Catalytic Methodologies in Nicotinonitrile Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to products with high efficiency and selectivity. Both organocatalysts and metal-based catalysts have been employed in the synthesis of nicotinonitriles and related heterocycles.

Simple organic bases are widely used as catalysts for the synthesis of the nicotinonitrile core. The reaction typically proceeds through a multicomponent pathway involving a Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization and aromatization. Bases such as triethylamine and piperidine are effective catalysts for these transformations. tandfonline.com

In the microwave-assisted synthesis of nicotinonitrile-linked hybrids, various organic bases were tested to mediate the reaction. Triethylamine and piperidine were both shown to be effective, providing the target product in good yields (82% and 69%, respectively) with significantly reduced reaction times under microwave irradiation. tandfonline.com The catalytic cycle involves the base facilitating the deprotonation of acidic methylene (B1212753) compounds, which then act as nucleophiles in the initial Michael addition step. This is a common and efficient strategy for constructing highly substituted pyridine rings. chem-soc.sinih.govresearchgate.net

Metal-based catalysts offer unique reactivity for the synthesis of heterocyclic compounds. Lewis acidic metals can activate substrates towards nucleophilic attack, while transition metals can participate in a variety of catalytic cycles involving C-H activation and cross-coupling reactions.

Zirconium(IV) Oxychloride , a representative Lewis acid, has potential applications in nicotinonitrile synthesis. While direct examples for this specific ring system are not extensively documented, heterogenized Zirconium(IV) chloride has proven to be an efficient Lewis acid catalyst for other organic transformations, such as the acetylation of alcohols and phenols. bohrium.com In the context of nicotinonitrile synthesis, a Lewis acid like ZrOCl₂ could activate α,β-unsaturated carbonyl precursors towards Michael addition, a key step in the ring-forming cascade.

Bimetallic catalysts , such as those containing Nickel and Iron, are at the forefront of modern catalysis research, enabling challenging transformations. mdpi.comresearchgate.net Bimetallic systems can exhibit synergistic effects, where one metal activates one substrate while the second metal activates another, leading to enhanced reactivity and selectivity. researchgate.net For instance, bimetallic nickel-aluminum complexes have been used for the para-selective C-H bond activation and alkenylation of pyridine. nih.gov While the specific use of Ni-Fe catalysts for the primary synthesis of the nicotinonitrile ring is an emerging area, related systems have shown great promise. Nickel cobalt ferrite (NiCoFe₂O₄) nanoparticles have been used as a magnetically recoverable catalyst for the solvent-free synthesis of dihydropyrimidinones. oiccpress.com Furthermore, bimetallic catalysts are being developed for the synthesis of pyridines and piperidines from biomass-derived platform chemicals like furfural. nih.gov These findings highlight the potential of bimetallic catalysts, including Ni-Fe systems, to provide novel and efficient routes to N-heterocycles.

Application of Nanomagnetic Metal-Organic Framework Catalysts (e.g., Fe3O4@MIL-53(Al)-N(CH2PO3)2)

The synthesis of nicotinonitrile derivatives has been significantly advanced through the use of nanomagnetic metal-organic framework (MOF) catalysts. A notable example is the phosphonic acid-functionalized aluminum-based MOF supported on magnetite, Fe3O4@MIL-53(Al)-N(CH2PO3)2. acs.org This catalyst facilitates a green, four-component reaction to produce a diverse range of nicotinonitriles. acs.org

The methodology involves the reaction of materials such as 3-oxo-3-phenylpropanenitrile or 3-(4-chlorophenyl)-3-oxopropanenitrile, ammonium acetate, various acetophenone (B1666503) derivatives, and a range of aldehydes. acs.org The reaction proceeds via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. acs.org A key advantage of this catalyst is its magnetic nature, which allows for effortless separation from the reaction mixture using an external magnet. acs.org After separation, the catalyst can be washed with hot ethanol, dried, and reused for subsequent reactions, highlighting its stability and economic viability. acs.org

Research has determined the optimal conditions for this synthesis to be solvent-free, employing 20 mg of the Fe3O4@MIL-53(Al)-N(CH2PO3)2 catalyst at a temperature of 110 °C. acs.org These conditions have been shown to produce excellent yields, typically between 68% and 90%, within short reaction times of 40 to 60 minutes. acs.org

Table 1: Optimized Reaction Parameters for Nicotinonitrile Synthesis Using Fe3O4@MIL-53(Al)-N(CH2PO3)2 Catalyst

Parameter Optimal Condition Source
Catalyst Fe3O4@MIL-53(Al)-N(CH2PO3)2 acs.org
Catalyst Amount 20 mg acs.org
Temperature 110 °C acs.org
Solvent Solvent-free acs.org
Reaction Time 40–60 minutes acs.org

Mechanochemical Synthesis (Grinding Techniques)

Mechanochemical synthesis, often referred to as grinding or grindstone chemistry, represents a significant advancement in green chemistry by largely eliminating the need for solvents. rsc.orgchowgules.ac.in This technique utilizes mechanical force, typically by grinding reactants together in a mortar and pestle, to initiate chemical transformations. chowgules.ac.innih.gov While some reactions are conducted entirely in the solid state, others may use minimal amounts of liquid, referred to as liquid-assisted grinding. rsc.org

This methodology has proven effective for a wide array of reactions, including condensations and the synthesis of various heterocyclic compounds, making it a suitable and environmentally friendly alternative to traditional solution-phase reactions. chowgules.ac.inresearchgate.net The process is noted for its clean reaction profiles, high atom economy, and time efficiency. chowgules.ac.in Work-up procedures are often simplified, involving washing the solid product with a solvent like water or ethanol to remove any unreacted starting materials or catalysts. chowgules.ac.innih.gov

For the synthesis of heterocyclic compounds analogous to this compound, a typical procedure would involve grinding the necessary precursors, potentially with a solid catalyst like potassium hydroxide (B78521) or in the presence of a few drops of a liquid like acetic acid, for a specified duration until the reaction is complete as monitored by thin-layer chromatography (TLC). nih.govresearchgate.net

Table 2: Representative Conditions for Mechanochemical Synthesis of Heterocycles

Reactants Catalyst/Additive Time Outcome Source
2-Aryloxyacetophenones Pulverized Potassium Hydroxide Not specified Efficient Baker-Venkataraman rearrangement researchgate.net
Thiazole (B1198619) carbohydrazide (B1668358) & Carbonyl compounds Acetic Acid (few drops) 10–20 min Formation of hydrazone derivatives nih.gov
Aldehydes & Methyl ketones Solid Sodium Hydroxide Not specified Synthesis of chalcones chowgules.ac.in

Reaction Mechanisms and Mechanistic Investigations

Proposed Mechanisms for Nicotinonitrile Ring Formation

The formation of the substituted pyridine (B92270) ring, specifically the nicotinonitrile moiety, can be achieved through various synthetic strategies, each with distinct mechanistic underpinnings. These often involve the assembly of the ring from acyclic precursors through cyclization reactions.

A prevalent strategy for constructing the nicotinonitrile ring involves domino reactions that begin with a Michael addition, followed by an intramolecular cyclization and subsequent aromatization. These sequences offer an efficient pathway to highly substituted pyridines from simple starting materials.

One such pathway involves the reaction of multi-substituted donor-acceptor (D-A) cyclopropanes with a sulfur-containing nucleophile like thiourea, promoted by a base such as potassium carbonate. researchgate.net This process is proposed to proceed through a cascade of reactions:

Ring Opening: The base facilitates the ring-opening of the D-A cyclopropane.

Condensation: This is followed by a regioselective condensation reaction.

Intramolecular Nucleophilic Addition: The final step is an intramolecular nucleophilic addition (cyclization) to form the 2-aminonicotinonitrile derivative. researchgate.net

This method represents an efficient, transition-metal-free approach to synthesizing functionalized nicotinonitriles. researchgate.net Other multicomponent reactions, for instance, reacting an appropriate ketone, malononitrile (B47326), and an ammonium (B1175870) source, also lead to the formation of the 2-aminonicotinonitrile core structure, which is a common precursor or analog in these syntheses. researchgate.net

A more recently proposed mechanism for the formation of certain polysubstituted pyridines is the Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) pathway. researchgate.netnih.gov This mechanism has been suggested for the one-pot, four-component synthesis of triarylpyridines from an aldehyde, a ketone, 3-cyanoacetyl indole, and ammonium acetate. researchgate.net

The key features of the CVABO mechanism include:

Initial Condensations: The reaction initiates with Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound (e.g., 3-cyanoacetyl indole) and a Hantzsch-type condensation.

Michael Addition: An enamine, formed in situ, acts as a Michael donor and adds to the product of the Knoevenagel condensation.

Cyclization and Oxidation: The resulting adduct undergoes cyclization and subsequent oxidation. The CVABO model proposes that this final oxidation step, leading to the aromatic pyridine ring, proceeds through a cooperative vinylogous anomeric-based process, which is facilitated by the catalyst. researchgate.net

This mechanism is particularly noted for its efficiency, often requiring short reaction times and proceeding under mild conditions. nih.gov

Mechanism Key Steps Reactant Types Reference
Michael Addition-Cyclization Ring-opening, Regioselective Condensation, Intramolecular Nucleophilic AdditionDonor-Acceptor Cyclopropanes, Thiourea researchgate.net
CVABO Knoevenagel Condensation, Michael Addition, Cyclization, Anomeric-Based OxidationAldehydes, Ketones, Active Methylene Compounds, Ammonium Acetate researchgate.netnih.gov

Mechanisms of Pyrrole (B145914) Ring Construction

The introduction of the pyrrole ring onto the nicotinonitrile scaffold is most commonly achieved via the Paal-Knorr synthesis, a classic and versatile method for forming five-membered heterocycles.

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgalfa-chemistry.com In the context of synthesizing 2-(1H-pyrrol-1-yl)nicotinonitrile, 2-aminonicotinonitrile would serve as the primary amine that reacts with a 1,4-diketone (e.g., 2,5-hexanedione).

The mechanism, investigated in detail by V. Amarnath, proceeds as follows:

One of the carbonyl groups of the 1,4-diketone is protonated under acidic conditions. wikipedia.orgorganic-chemistry.org

The primary amine (the amino group of 2-aminonicotinonitrile) attacks the protonated carbonyl, forming a hemiaminal intermediate. alfa-chemistry.com

The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular cyclization, forming a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org This cyclization is typically the rate-determining step. alfa-chemistry.com

Subsequent dehydration of this cyclic intermediate yields the aromatic pyrrole ring. wikipedia.org

Stereochemical studies have provided significant insight into the mechanism. It was demonstrated that diastereomeric 3,4-disubstituted-2,5-hexanediones (meso and dl forms) cyclize at different rates, and the stereochemistry of the unreacted dione (B5365651) is retained. This finding refutes mechanisms involving an enamine intermediate prior to the rate-determining cyclization step. wikipedia.orgorganic-chemistry.org

Step Description Intermediate Reference
1Protonation of a carbonyl groupProtonated carbonyl wikipedia.orgorganic-chemistry.org
2Nucleophilic attack by amineHemiaminal alfa-chemistry.com
3Intramolecular cyclization (Rate-determining)2,5-Dihydroxytetrahydropyrrole derivative wikipedia.orgalfa-chemistry.com
4DehydrationAromatic pyrrole wikipedia.org

The rate of the Paal-Knorr pyrrole synthesis is significantly influenced by the electronic nature of substituents on both the dicarbonyl compound and the amine.

Studies comparing the cyclization rates with various para-substituted anilines have shown that:

Electron-withdrawing groups on the amine, such as a nitro group, increase the reaction rate. While this seems counterintuitive as it decreases the amine's nucleophilicity, it is suggested that these groups have a more pronounced effect on the stability of intermediates or the rate of the dehydration steps. organic-chemistry.org

Electron-donating groups , such as a methoxy (B1213986) group, have been observed to decrease the rate of cyclization. organic-chemistry.org

Similarly, in other pyrrole synthesis methods, like those using tosylmethyl isocyanide (TosMIC), substituents play a critical role. For instance, the reaction of TosMIC with vinyl esters bearing electron-rich substituents on the aryl ring failed to produce the desired pyrroles, indicating that electronic effects can completely alter the reaction outcome. nih.gov The kinetics of pyrrole formation are therefore a delicate balance of the nucleophilicity of the amine, the electrophilicity of the carbonyls, and the stability of the various intermediates, all of which can be tuned by the choice of substituents. researchgate.net

Substituent on Amine (Paal-Knorr) Effect on Reaction Rate Reference
Electron-withdrawing (e.g., -NO₂)Increases rate organic-chemistry.org
Electron-donating (e.g., -OCH₃)Decreases rate organic-chemistry.org

Pyridine Ring Rearrangements and Recyclization Processes

While stable aromatic systems, pyridine rings, particularly when quaternized or suitably substituted, can undergo rearrangement and recyclization reactions. These transformations can alter the pyridine core itself. A notable example is the degenerate ring transformation of N-substituted pyridinium (B92312) salts. acs.org

In this process, a nucleophile (such as the anion of acetonitrile) attacks the electron-deficient C2 position of the pyridinium salt. This triggers the cleavage of the C2-N bond, leading to an open-chain intermediate. This intermediate can then undergo recyclization, incorporating atoms from the attacking nucleophile to form a new pyridine ring. acs.org For example, experiments using ¹⁵N-labeled acetonitrile (B52724) have shown that the nitrogen atom from the acetonitrile can be incorporated into the newly formed nicotinonitrile ring. acs.org

Other potential transformations include ring-contraction, where a pyridine ring reacts to form a five-membered ring like pyrrole. chemrxiv.org While not a direct synthesis of this compound, these studies highlight the chemical possibilities for the pyridine nucleus under specific conditions. Furthermore, pyrimidine-to-pyridine ring interconversions are also known, showcasing the dynamic nature of heterocyclic systems. wur.nl These rearrangements are often driven by nucleophilic attack, leading to ring-opening followed by recyclization into a different, often more stable, heterocyclic system. acs.orgwur.nl

Pyrrole Ring Opening and Subsequent Pyridine Ring Closure (ANRORC Process)

The ANRORC mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is a significant pathway in the nucleophilic substitution of heterocyclic compounds. wikipedia.org While classically studied in systems like pyrimidines, the principles of this mechanism can be extended to transformations involving pyrrole and pyridine rings. wikipedia.org

A relevant transformation is the recyclization of pyrrole derivatives into highly functionalized nicotinonitriles. researchgate.net For instance, the reaction of 2-(5-aryl-2-oxo-1H-pyrrol-3(2H)-ylidene)malononitriles with amines proceeds via an ANRORC-type process to yield N,N-dialkyl-2-amino-3-cyanoisonicotinamides in good to high yields (61–84%). researchgate.net

The proposed mechanism for such a transformation involves three key steps:

Addition of the Nucleophile: The process is initiated by the nucleophilic attack of an amine on the pyrrole ring.

Ring Opening: This addition leads to the cleavage of a bond within the pyrrole ring, resulting in a ring-opened intermediate.

Ring Closure: The intermediate then undergoes an intramolecular cyclization, where a nitrogen atom attacks a nitrile group, leading to the formation of a new six-membered pyridine ring.

This ANRORC-like pathway represents a powerful method for synthesizing functionalized pyridine derivatives from pyrrole precursors. researchgate.net Isotope labeling experiments have been crucial in confirming the ANRORC mechanism in other heterocyclic systems, demonstrating, for example, that a ring nitrogen atom can be displaced to an exocyclic position during the reaction. wikipedia.org

Pyridine to Pyrrole Conversion Pathways

While the expansion of a pyrrole ring to a pyridine is more common, the conversion of a pyridine ring to a pyrrole is a rarer but documented transformation. researchgate.netgoogle.comresearchgate.net These reactions typically proceed through a ring-opening and subsequent re-closure mechanism, often initiated by activating the pyridine ring.

One pathway involves the reaction of pyridinium salts. An I2-mediated reaction of certain pyridinium salts can yield 2-formylpyrroles. organic-chemistry.org This process is believed to occur through a water-triggered ring opening of the pyridinium salt, followed by an intramolecular nucleophilic addition sequence to form the five-membered pyrrole ring. organic-chemistry.org

In another documented instance, a minor side product formed during an epoxide ring-opening reaction revealed a rare conversion of a pyridine moiety into a pyrrole. researchgate.net The mechanism for such conversions often involves the formation of intermediates like vinylazomethine ylides, which can arise from the photochemical or thermal rearrangement of dihydropyridine (B1217469) intermediates. researchgate.net

These conversions highlight the chemical versatility of the pyridine ring, which, under specific conditions, can undergo ring contraction to furnish the pyrrole skeleton.

Nucleophilic Recyclizations of Pyridine Ring Systems

The pyridine ring in this compound is inherently electron-deficient, a characteristic that is amplified by the electronegative nitrogen atom. uoanbar.edu.iq This property makes the ring susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, which have lower π-electron density compared to the C-3 position. uoanbar.edu.iq The presence of the pyrrole substituent at the C-2 position and the nitrile at C-3 influences the regioselectivity of such attacks.

Nucleophilic attack on the pyridine ring can lead to several outcomes, including nucleophilic aromatic substitution (SNAAr) or, more drastically, ring-opening and recyclization. Recyclization reactions are often instances of the ANRORC mechanism discussed previously. The stability of the intermediate formed after the initial nucleophilic attack is key to determining the reaction pathway. uoanbar.edu.iq

To enhance the electrophilicity of the pyridine ring and facilitate nucleophilic attack, the pyridine nitrogen is often activated. This can be achieved by reaction with various electrophiles to form cationic pyridinium salts. mdpi.comnih.gov These activated species are much more susceptible to attack by nucleophiles, leading to the formation of dihydropyridine intermediates which can then undergo further transformations, including recyclization. mdpi.com For example, N-acylpyridinium derivatives can react with diborylalkyl reagents in the presence of a copper catalyst to form 1,2-dihydropyridines. nih.gov

Oxidation Reaction Mechanisms Involving Nitrogen Heterocycles

The oxidation of this compound can occur at either the pyrrole or the pyridine ring, with each ring exhibiting distinct reactivity based on its electronic properties.

The pyrrole ring is an electron-rich heterocycle and is generally more susceptible to oxidation than pyridine. acs.org In the oxidation of N-containing structures, molecular oxygen (O2) is known to abstract a hydrogen atom from the N–H bond of the pyrrole ring. acs.org This initial hydrogen abstraction is a critical step, leading to the formation of a pyrrolyl radical. This radical can then participate in a series of chain reactions.

The pyridine ring, being electron-deficient, is generally resistant to oxidation. acs.org However, under certain conditions, it can be oxidized. One common reaction is N-oxidation, where the pyridine nitrogen is oxidized to form a pyridine N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide, peracetic acid, or m-CPBA. researchgate.net Alternatively, oxidation can occur via radical mechanisms. For example, it has been suggested that oxygen can interact with a C–H bond in pyridine to generate a pyridinyl radical, which plays a role in further oxidation processes. acs.org

A comparative study on the oxidation of nitrogen heterocycles provided insights into their relative reactivities, which can be seen in the activation energies for their reactions with hydroxyl radicals (·OH).

HeterocycleReaction with ·OH Activation Energy (kJ/mol)
Pyrrole34.132 acs.org
Pyridine21.004 acs.org
Indole47.259 acs.org
Quinoline (B57606)118.15 acs.org
Carbazole86.642 acs.org

The data indicates that under these specific conditions, pyridine has a lower activation energy for reaction with ·OH radicals than pyrrole, suggesting a higher reactivity in this particular radical-mediated oxidation pathway. acs.org

Bioinspired catalyst systems have also been developed for the aerobic dehydrogenation of nitrogen heterocycles, proceeding through intermediates such as hemiaminals. nih.gov

Synthetic Transformations and Derivative Chemistry of 2 1h Pyrrol 1 Yl Nicotinonitrile

Synthesis of Substituted 2-(1H-Pyrrol-1-yl)nicotinonitrile Analogues

The substitution pattern on the nicotinonitrile ring and the pyrrole (B145914) moiety can be systematically altered to fine-tune the electronic and steric properties of the molecule.

4,6-Diaryl-2-(1H-pyrrol-1-yl)nicotinonitrile Derivatives

A series of novel 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues have been synthesized and evaluated for their biological activities. nih.gov These compounds utilize a 2-(1H-pyrrol-1-yl)pyridine ring as a linker to maintain the desired spatial orientation of the aryl groups. nih.gov The synthesis of these derivatives often involves multi-step sequences. For instance, the synthesis of 4,6-diaryl pyrimidine (B1678525) derivatives, a related class of compounds, starts with a mixed aldol (B89426) condensation of an acetophenone (B1666503) with various benzaldehydes to form chalcones. frontiersin.org These chalcones then undergo cyclocondensation with a nitrogen source, such as thiourea, to construct the core heterocyclic ring. frontiersin.org A similar strategy can be envisioned for the synthesis of 4,6-diaryl-2-(1H-pyrrol-1-yl)nicotinonitrile, where a suitably substituted pyridine (B92270) precursor is targeted.

Derivative Class Key Synthetic Strategy Significance
4,6-Diaryl-2-(1H-pyrrol-1-yl)nicotinonitrilesUse of a 2-(1H-pyrrol-1-yl)pyridine ring as a linker to maintain cis-orientation of aryl rings. nih.govExplored for antiproliferative activity. nih.gov
4,6-DiarylpyrimidinesMixed aldol condensation to form chalcones, followed by cyclocondensation. frontiersin.orgInvestigated as potential dual EGFR/VEGFR-2 inhibitors. frontiersin.org

4-Methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile

The introduction of a methoxy (B1213986) group at the 4-position of the nicotinonitrile ring yields 4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile. This compound is typically synthesized through the reaction of 4-methoxy-2-chloronicotinonitrile with pyrrole. The reaction is generally carried out in the presence of a base like potassium carbonate or sodium hydride in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). This derivative is of interest due to the electron-donating nature of the methoxy group, which can influence the molecule's reactivity and biological interactions.

Reactants Reaction Conditions Product
4-methoxy-2-chloronicotinonitrile, PyrroleBase (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF), 80-120°C 4-Methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile

Other Substituted Pyrrolidinyl/Pyrrolyl Nicotinonitriles

The synthesis of various substituted pyrrole derivatives is a well-established field, with methods like the Paal-Knorr synthesis being widely used. uctm.edumdpi.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. uctm.edumdpi.com These synthetic methodologies provide access to a wide array of substituted pyrroles that can then be coupled with a nicotinonitrile core to generate a library of derivatives for further investigation.

Functionalization at the Nicotinonitrile Core

The nicotinonitrile core of this compound is amenable to various functionalization reactions, allowing for the introduction of new chemical entities and the construction of fused ring systems.

Introduction of Mercapto and Alkylthio Groups

The introduction of sulfur-containing functional groups onto the pyridine ring can significantly alter the properties of the molecule. For example, 2-thioxo-1,2-dihydropyridine-3-carbonitriles can be synthesized and subsequently reacted with various electrophiles to introduce alkylthio groups. sciencepub.net These thione derivatives can exist in tautomeric equilibrium with the corresponding 2-mercaptonicotinonitrile (B1308631) form. sciencepub.net

Formation of Furo[2,3-b]pyridine Derivatives

The nicotinonitrile moiety can serve as a precursor for the construction of fused heterocyclic systems, such as furo[2,3-b]pyridines. iaea.org The synthesis of these fused rings can be achieved through the cyclization of suitably substituted nicotinonitrile derivatives. iaea.org For instance, the ring cyclization of certain nicotinonitrile derivatives in the presence of a base like sodium methoxide (B1231860) can lead to the formation of furo[2,3-b]pyridines in moderate to good yields. iaea.org Furo[2,3-b]pyridines are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. nih.gov Synthetic routes to this core often involve nucleophilic aromatic substitution on 2-halopyridines followed by ring closure. nih.gov

Starting Material Reagents/Conditions Product
Substituted NicotinonitrilesSodium methoxide iaea.orgFuro[2,3-b]pyridines iaea.org
2-HalopyridinesNucleophile, followed by ring closure nih.govSubstituted Furo[2,3-b]pyridines nih.gov

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The construction of the pyrazolo[3,4-b]pyridine scaffold from this compound can be achieved through the cyclocondensation of the nicotinonitrile with hydrazine (B178648) derivatives. This reaction is a fundamental method for forming a pyrazole (B372694) ring fused to a pyridine system. The process typically involves the reaction of a 2-halonicotinonitrile with hydrazine, where the hydrazine displaces the halide and subsequently attacks the nitrile group to form the fused pyrazole ring. researchgate.net

In the case of this compound, a plausible route involves the direct reaction with hydrazine or its substituted analogues. The initial step is the nucleophilic addition of hydrazine to the nitrile carbon, forming an amidine intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the C6 position of the pyridine ring, leading to the formation of the 3-amino-1H-pyrazolo[3,4-b]pyridine core, bearing the pyrrol-1-yl group at the 1-position of the original pyridine moiety.

Research on related 2-chloronicotinonitriles shows that treatment with hydrazine and methylhydrazine can effectively yield the corresponding 3-amino-1H-pyrazolo[3,4-b]pyridines. researchgate.net The reaction conditions for such transformations are generally straightforward, often involving heating the reactants in a suitable solvent.

Table 1: Representative Conditions for Pyrazolo[3,4-b]pyridine Synthesis

Precursor Type Reagents Solvent Conditions Product Type
2-Chloronicotinonitrile Hydrazine Hydrate Ethanol (B145695) Reflux 3-Amino-1H-pyrazolo[3,4-b]pyridine
2-Chloronicotinonitrile Methylhydrazine Ethanol Reflux 3-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine
5-Amino-1-phenyl-pyrazole α,β-Unsaturated Ketones, ZrCl₄ DMF/EtOH 95 °C, 16 h 4-Substituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine mdpi.com

Preparation of Nicotinonitrile-Thiazole Hybrids

The synthesis of thiazole (B1198619) derivatives from nicotinonitriles is most commonly accomplished via the renowned Hantzsch thiazole synthesis. chemhelpasap.comyoutube.com This method, however, requires a thioamide as a key reactant. Therefore, a two-step approach is necessary, starting with the conversion of the nitrile group of this compound into a thioamide functionality. This can be achieved by reacting the nitrile with a sulfuring agent like hydrogen sulfide (B99878) (H₂S) or Lawesson's reagent.

Once the 2-(1H-pyrrol-1-yl)pyridine-3-carbothioamide intermediate is obtained, it can undergo the Hantzsch cyclocondensation with various α-haloketones (e.g., 2-bromoacetophenone (B140003) derivatives). The reaction mechanism initiates with an S-alkylation of the thioamide by the α-haloketone, forming an S-alkylated intermediate. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the ketone moiety. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the stable aromatic thiazole ring, resulting in a nicotinonitrile-thiazole hybrid. youtube.comnih.gov The versatility of this method allows for the introduction of a wide range of substituents onto the thiazole ring by varying the α-haloketone reactant. mdpi.comnih.gov

Table 2: General Conditions for Hantzsch Thiazole Synthesis

Thioamide α-Halo Ketone Catalyst/Base Solvent Conditions Product Type
Thiourea 2-Bromoacetophenone None Methanol Heat, 30 min 2-Amino-4-phenylthiazole chemhelpasap.com
Thioamide α-Haloketone None - - Thiazole youtube.com
Thiourea 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one SiW/SiO₂ - Ultrasonic irradiation or Heat Substituted Hantzsch thiazole mdpi.com

Construction of Ring-Fused and Polycyclic Systems

Pyrrolo[2,3-b]pyridine Scaffolds

The construction of a pyrrolo[2,3-b]pyridine (7-azaindole) scaffold from this compound represents a significant synthetic challenge, as it requires the formation of a new carbon-carbon bond between the pyrrole and pyridine rings. A direct intramolecular cyclization would necessitate the activation of a C-H bond on the pyrrole ring, typically at the C2 or C5 position, to attack the nitrile group.

A potential strategy involves a free-radical cyclization approach. This methodology has been successfully applied to synthesize polyheterocycles by the intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. nih.gov To adapt this for this compound, the pyrrole ring would first need to be functionalized with a suitable radical precursor, such as a bromine or iodine atom, at the 2-position. The subsequent generation of a radical at this position, for example using a system like tris(trimethylsilyl)silane (B43935) (TTMSS) and a radical initiator like azobisisobutyronitrile (AIBN), could trigger an intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the aromatic pyrrolo[2,3-b]pyridine system.

Another hypothetical route could be a reductive cyclization. If the nitrile group is partially reduced to an imine, a subsequent intramolecular Friedel-Crafts-type reaction, catalyzed by a Lewis or Brønsted acid, could facilitate the cyclization onto the electron-rich pyrrole ring.

Naphthyridine Derivatives

The synthesis of naphthyridine derivatives from this compound involves the construction of a second pyridine ring. The Friedländer annulation is a classic and powerful method for this type of transformation. nih.govnih.gov The standard Friedländer reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone, ester, or nitrile).

To utilize this compound as a substrate for a Friedländer-type synthesis, it would need to be converted into a 2-amino-3-acylpyridine derivative. This multi-step conversion would likely involve:

Introduction of a carbonyl group (e.g., acetyl or formyl) at the C3 position of the pyridine ring.

Conversion of the C2 pyrrole substituent into an amino group. This is a non-trivial transformation that would likely require a multi-step sequence, potentially involving cleavage of the pyrrole ring.

Alternatively, if the starting material were 2-amino-3-cyanopyridine (B104079) (a related nicotinonitrile derivative), it could react with a 1,3-dicarbonyl compound or its equivalent under acidic or basic catalysis to form a substituted naphthyridine. Modified Friedländer reactions provide a one-pot method for preparing 1,8- and 1,6-naphthyridines. thieme-connect.de These approaches highlight the synthetic strategies that could be adapted to construct naphthyridine rings from appropriately functionalized nicotinonitrile precursors. url.edumdpi.comnih.gov

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the three-dimensional structure of molecules and their interactions with biological receptors. For derivatives and analogs of 2-(1H-pyrrol-1-yl)nicotinonitrile, these techniques have been instrumental in exploring potential ligand-receptor interactions and performing conformational analysis.

Docking studies on related pyrrole-substituted pyridine (B92270) and nicotinonitrile compounds have been performed to elucidate their binding modes within the active sites of various enzymes and receptors. For instance, analogs of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile have been modeled to understand their interaction with the colchicine (B1669291) binding site of the tubulin dimer. Such studies are crucial in the rational design of new therapeutic agents.

Conformational analysis of related heterocyclic systems helps in understanding the molecule's preferred three-dimensional arrangement, which is critical for its interaction with a biological target. For example, studies on 2-substituted piperazines have shown that the preference for an axial conformation can significantly influence binding to nicotinic acetylcholine (B1216132) receptors. nih.gov While specific conformational analysis data for this compound is not widely published, the general principles of such analyses, often employing methods like molecular mechanics or quantum chemical calculations, are applicable. These studies typically identify low-energy conformers and the rotational barriers between them.

The insights gained from molecular docking and conformational analysis of analogous compounds are summarized in the following table, highlighting the common receptors studied and the nature of the interactions observed.

Target Receptor/EnzymeInteracting Residues (Examples)Type of InteractionReference Compound Class
Tubulin (Colchicine site)Cys241, Leu248, Ala316Hydrogen bonding, Hydrophobic interactionsDiphenyl-pyrrolopyridine derivatives
Epidermal Growth Factor Receptor (EGFR)Met769, Leu694, Ala719Hydrogen bonding, Hydrophobic interactionsPyrrolo[3,2-d]pyrimidine derivatives. nih.gov
Cyclin-Dependent Kinase 2 (CDK2)Leu83, Ile10, Ala31Hydrogen bonding, van der Waals forcesPyrrolo[3,2-d]pyrimidine derivatives. nih.gov
Human Epidermal Growth Factor Receptor 2 (HER2)Not specified in detailHigh binding affinity predictedSynthetic pyrrole (B145914) derivatives. bioinformation.net
Enoyl-acyl carrier protein reductase (InhA)Lysine 165Non-covalent hydrogen bondingPyrrole-2-carbohydrazide derivatives. vlifesciences.com

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic properties and reactivity of molecules. These methods have been applied to pyrrole and nicotinonitrile derivatives to explore their electronic structure, predict reaction pathways, and optimize their geometries.

Elucidation of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure of molecules like this compound. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For related pyrrole derivatives, computational studies have shown that the introduction of different substituents can significantly alter the electronic properties. researchgate.net The molecular electrostatic potential (MEP) map, another output of these calculations, helps to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.

Prediction of Reaction Pathways and Transition States

Quantum chemical calculations are invaluable for mapping out potential reaction pathways and identifying the transition states involved. While specific studies on the reaction pathways of this compound are not extensively documented, the methodologies are well-established. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding reaction mechanisms. For example, computational methods have been used to enhance the prediction of retrosynthetic reactions, which is a key aspect of chemical synthesis planning. nih.gov

Conformational Analysis and Geometrical Parameter Optimization

The optimization of geometrical parameters is a standard procedure in quantum chemical calculations to find the most stable three-dimensional structure of a molecule. nih.gov For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles. A key conformational feature is the dihedral angle between the pyrrole and pyridine rings. The planarity or non-planarity of the molecule can significantly impact its electronic properties and crystal packing. DFT calculations on related pyridine derivatives have been used to obtain optimized geometries, which are then used for further property predictions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.netresearchgate.net These models are built using a set of known compounds and their experimentally determined properties and can then be used to predict the properties of new, unsynthesized molecules.

For compounds related to this compound, QSPR models have been developed to predict various properties, including lipophilicity (logP), which is a critical parameter in drug design. researchgate.net The descriptors used in these models can be constitutional, topological, geometrical, or quantum chemical in nature. A typical QSPR study involves selecting a set of molecules, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) to build a predictive model.

The following table presents an example of descriptors that could be used in a QSPR study of pyrrole and pyridine derivatives and the properties they can help predict.

Descriptor TypeExample DescriptorsPredicted Property
TopologicalWiener index, Randić indexBoiling point, Molar refractivity
ConstitutionalMolecular weight, Number of nitrogen atomsDensity, Molar volume
Quantum ChemicalDipole moment, HOMO/LUMO energiesReactivity, Polarizability
GeometricalSurface area, Molecular volumeSolubility, Lipophilicity

Investigations into Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various fields, including telecommunications, optical computing, and data storage. wikipedia.org Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant NLO responses. The structure of this compound, featuring an electron-donating pyrrole ring and an electron-withdrawing cyano group on the pyridine ring, suggests potential for NLO activity.

Computational studies on pyrrole derivatives have been conducted to predict their NLO properties. researchgate.net These studies typically involve calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) using quantum chemical methods. A high value of β is indicative of a strong second-order NLO response. For some pyrrole derivatives, the calculated β values have been found to be significantly higher than that of urea, a standard NLO reference material. researchgate.net

The NLO properties of materials are governed by their response to an intense electromagnetic field, such as that from a laser. youtube.comyoutube.com This can lead to phenomena like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. The efficiency of this process is related to the material's hyperpolarizability.

The table below shows a comparison of calculated NLO properties for a generic pyrrole derivative (PCL) from a computational study, alongside the reference compound urea.

CompoundDipole Moment (μ) [Debye]Linear Polarizability (α) [x10⁻²⁴ esu]First Hyperpolarizability (β) [x10⁻³⁰ esu]
Urea (reference)1.52-0.781
PCL (Pyrrole derivative)-14.336.94

These theoretical findings suggest that compounds with the this compound scaffold are promising candidates for further investigation as NLO materials.

Lack of Publicly Available Research on the Interaction of this compound with Inorganic Surfaces

Despite a thorough search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the molecular interactions between this compound and inorganic surfaces have been identified.

The investigation into the properties and potential applications of chemical compounds often involves computational analysis to predict their behavior. Techniques such as Density Functional Theory (DFT) are commonly employed to model the adsorption energies, binding modes, and electronic interactions of molecules with various substrates, including metals, metal oxides, and other inorganic materials. This type of research is crucial for applications in fields like materials science, catalysis, and corrosion inhibition.

However, it appears that for the specific compound this compound, research efforts have been primarily focused on its synthesis, spectroscopic characterization, and potential biological activities. While computational studies on this molecule and its derivatives exist, they are typically centered on aspects like molecular geometry optimization, electronic structure analysis, and docking with biological targets.

The absence of published data on the interaction of this compound with inorganic surfaces means that key parameters, such as adsorption energies, preferred binding sites on a given surface, and the nature of the chemical bonds formed, remain uncharacterized. Consequently, it is not possible to provide detailed research findings or data tables on this specific topic at this time.

Further research would be required to elucidate the behavior of this compound at the interface with inorganic materials, which could reveal novel properties and applications for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-(1H-pyrrol-1-yl)nicotinonitrile, the IR spectrum would be expected to show characteristic absorption bands for:

The nitrile group (C≡N), typically a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹.

C-H stretching vibrations of the aromatic pyridine (B92270) and pyrrole (B145914) rings, usually appearing above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic rings, in the 1400-1600 cm⁻¹ region.

However, a specific, experimentally recorded IR spectrum with assigned absorption frequencies for this compound has not been found in the public domain.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₀H₇N₃), the exact mass would be a key piece of data.

While the theoretical molecular weight is 169.19 g/mol , no experimentally determined mass spectrum or specific molecular ion peak (m/z) data from a primary scientific source is currently available.

Elemental Analysis (C, H, N, S)

Elemental analysis determines the percentage composition of elements within a compound, providing a way to confirm its empirical and molecular formula. For C₁₀H₇N₃, the theoretical elemental composition is:

Carbon (C): 70.99%

Hydrogen (H): 4.17%

Nitrogen (N): 24.84%

Sulfur (S) is not a constituent of this molecule.

A comparison with experimentally obtained values is crucial for the confirmation of the compound's purity and identity. Unfortunately, published experimental elemental analysis data for this compound could not be located.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, details of its crystalline structure remain undetermined.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Property Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound. Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light, offering insights into its electronic structure and environment.

Specific experimental data, such as the maximum absorption wavelengths (λmax) and any potential fluorescence emission spectra for this compound, are not available in the surveyed literature. Studies on related compounds suggest that it may exhibit interesting photophysical properties, but this has not been experimentally verified for this specific molecule.

Applications in Organic Synthesis and Materials Science

Utility as Precursors for Diverse Heterocyclic Systems

The nicotinonitrile framework is a well-established precursor for the synthesis of a wide array of fused heterocyclic systems. The reactivity of both the cyano group and the pyridine (B92270) ring allows for various chemical transformations. For instance, nicotinonitrile derivatives can undergo cyclization reactions to form thieno[2,3-b]pyridines, which are valuable scaffolds in medicinal chemistry. One-pot procedures have been developed that utilize pyridine-2(1H)-thiones as starting materials to construct nicotinonitrile-thiazole hybrids, showcasing the utility of the nicotinonitrile core in building complex, multi-ring systems.

The pyrrole (B145914) moiety itself is a crucial pharmacophore found in numerous natural products and synthetic drugs. Its incorporation into the nicotinonitrile structure enhances the potential for creating biologically active molecules. The combined pyrrole and pyridine rings form a pyrrolopyridine scaffold, which is present in various isomeric forms in many pharmacologically important compounds. This inherent potential makes 2-(1H-pyrrol-1-yl)nicotinonitrile a valuable starting point for developing new families of heterocyclic compounds with potential therapeutic applications.

Building Blocks for Polyfunctionalized Pyridine Architectures

The this compound scaffold serves as an excellent foundation for constructing highly substituted and functionalized pyridine derivatives. The pyridine ring can be selectively modified to introduce a variety of substituents, leading to compounds with tailored properties.

A notable example is the synthesis of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues. In this work, the core 2-(1H-pyrrol-1-yl)pyridine structure acts as a "link-bridge" to which two phenyl groups are attached at the 4 and 6 positions of the pyridine ring. nih.gov This demonstrates the capacity of the parent molecule to be elaborated into more complex structures. nih.gov The synthesis of these analogues highlights the robustness of the scaffold in accommodating additional bulky substituents, thereby creating diverse molecular architectures. nih.gov

Starting ScaffoldReaction TypeAdded SubstituentsResulting Architecture
2-(1H-pyrrol-1-yl)pyridineMulti-component reactionPhenyl groups4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile

This table illustrates an example of how the this compound core is used as a building block for more complex, polyfunctionalized pyridine structures.

Development of Novel Optical and Electrical Materials

The unique electronic properties of this compound, arising from the combination of an electron-donating pyrrole ring and an electron-withdrawing cyanopyridine ring, make it a candidate for the development of novel optical and electrical materials. The pyrrole ring itself is the monomer unit of polypyrrole, a well-known conducting polymer. researchgate.net

While neutral polypyrrole is an insulator, it becomes conductive upon doping (oxidation), which creates delocalized charge carriers (polarons and bipolarons) along the polymer chain. researchgate.net The electrical conductivity of polypyrrole and its derivatives can be substantial, with some films reaching conductivities of over 100 S/cm. researchgate.netiosrjournals.org The electrical properties of polypyrrole are known to be ohmic (current is proportional to voltage) in its solvent-wetted, oxidized state. unc.edu Copolymers incorporating pyrrole and aniline (B41778) have also been extensively studied to tune these properties. iosrjournals.orgrsc.org

Given that this compound contains the fundamental pyrrole unit, it holds potential as a monomer or a component in the synthesis of new conductive polymers and organic electronic materials. Its structure could influence the electronic band gap, conductivity, and stability of the resulting materials. The presence of the polar nitrile group and the pyridine nitrogen could also facilitate intermolecular interactions, impacting the morphology and charge transport properties of materials derived from it.

Integration into Catalytic Systems (e.g., as ligands or framework components)

The structure of this compound is well-suited for its use as a ligand in coordination chemistry and catalysis. The nitrogen atoms of both the pyridine and pyrrole rings can act as donor sites to coordinate with metal ions. This bidentate chelation can form stable metal complexes, which are central to many catalytic processes.

Research on related structures supports this potential. Dipyrromethane derivatives, which contain two pyrrole rings, are known to be effective organometallic ligands. researchgate.net Furthermore, pyridine-based compounds are extensively used as ligands in catalysis. For example, nickel(II) complexes featuring nicotinic acid ligands have been successfully used in the oligomerization of olefins and isocyanides. nih.gov The ability to modify the ligand structure is crucial for tuning the activity and selectivity of the catalyst. nih.gov In another example, nickel/Lewis acid cooperative catalysis with N-heterocyclic carbene ligands has been used for the selective alkylation of pyridines. nih.gov

The combination of a pyridine and a pyrrole ring in this compound offers a unique electronic and steric profile for a ligand. This could influence the properties of resulting metal complexes, potentially leading to novel catalysts with enhanced performance in various organic transformations.

Catalytic Investigations and Applications

Role of 2-(1H-Pyrrol-1-yl)nicotinonitrile Derivatives in Catalytic Processes

Derivatives of this compound are not only targets of synthesis but can also act as crucial components in catalytic systems. The structural framework of these molecules, featuring multiple nitrogen atoms and aromatic rings, allows for their use as ligands in metal-catalyzed reactions. For instance, the pyrrole (B145914) and pyridine (B92270) rings can coordinate with metal centers, influencing the catalytic activity and selectivity of the metallic catalyst.

In a notable application, a radical pathway for constructing pyrrolo[1,2-a]quinoxalines has been developed utilizing 2-(1H-pyrrol-1-yl)anilines and alkylboronic acids. This process is facilitated by copper catalysis, showcasing how derivatives of the core structure can serve as precursors in the synthesis of more complex heterocyclic systems. ucsf.edu The reaction benefits from readily available starting materials and straightforward operational procedures, yielding the desired products in moderate amounts. ucsf.edu

Catalysis in the Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues is a focal point of research, with various catalytic methods being employed to enhance efficiency, yield, and environmental friendliness. These methods can be broadly categorized into organocatalysis, metal-based catalysis, and heterogeneous catalysis using nanomaterials.

Organocatalysis (e.g., Triethylamine (B128534), Piperidine)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. rsc.orgmdpi.com In the synthesis of nicotinonitrile derivatives, basic organic molecules like triethylamine and piperidine (B6355638) have proven to be effective catalysts.

Piperidine: Piperidine is another organic base that has found application in the synthesis of nicotinonitrile derivatives. In a one-pot, multicomponent synthesis, piperidine, along with ammonium (B1175870) acetate, catalyzes the condensation of aldehydes, a ketone, and ethyl cyanoacetate (B8463686) to form 2-oxo-1,2-dihydropyridine-3-carbonitriles at room temperature. nih.gov This method is noted for being mild and cost-effective. nih.gov The use of piperidine highlights the utility of simple organic bases in promoting complex cyclization reactions leading to functionalized pyridine scaffolds.

A study on the synthesis of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues, which are structurally related to combretastatin (B1194345) A-4 and crolibulin, also underscores the importance of developing synthetic routes for this class of compounds. nih.gov

Metal-Based Catalysis (e.g., ZrOCl₂, Ni-Fe/C)

Metal-based catalysts are widely used in organic synthesis due to their high efficiency and selectivity.

Zirconium(IV) Oxychloride (ZrOCl₂): Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) has been identified as an efficient and environmentally friendly catalyst for various organic transformations. researchgate.netresearchgate.netwikipedia.org It has been successfully employed in the one-pot multicomponent synthesis of 2,4,6-triarylpyridines under solvent-free conditions. acs.org This method offers advantages such as an easy work-up, clean reaction, and reusability of the catalyst. acs.org ZrOCl₂·8H₂O has also been used to catalyze the synthesis of 5-amino-7-aryl-6-cyano-4H-pyrano[3,2-b]pyrrole derivatives under thermal, solvent-free conditions. researchgate.net Its low toxicity, affordability, and versatility make it an attractive catalyst for preparing a wide range of heterocyclic compounds. researchgate.net In some applications, ZrOCl₂·8H₂O is used in combination with sodium nitrite (B80452) for the deoximation of aldoximes and ketoximes. jacsdirectory.com

Nickel-Iron/Carbon (Ni-Fe/C): While specific research on Ni-Fe/C catalysis for the direct synthesis of this compound is not detailed in the provided results, the broader context of using bimetallic catalysts on carbon supports is relevant. These types of catalysts are often employed in various organic reactions, including hydrogenations, oxidations, and cross-coupling reactions, which can be integral steps in the synthesis of complex heterocyclic molecules.

Heterogeneous Catalysis using Nanomaterials (e.g., Metal-Organic Frameworks)

Heterogeneous catalysts, particularly those based on nanomaterials, offer significant advantages, including ease of separation, reusability, and often enhanced catalytic activity due to their high surface-to-volume ratio. snu.ac.kr

Metal-Organic Frameworks (MOFs): MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.orgnih.gov Their tunable structures and high surface areas make them excellent candidates for catalytic applications. researchgate.net

A novel nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been synthesized and used for the green synthesis of a wide range of nicotinonitrile derivatives. nih.govresearchgate.net This catalyst facilitates a four-component reaction under solvent-free conditions, leading to excellent yields and short reaction times. nih.govresearchgate.net The key advantages of this method include the recyclability and reusability of the catalyst, green reaction conditions, and a straightforward work-up procedure. nih.gov The synthesis of these nicotinonitrile derivatives proceeds via a cooperative vinylogous anomeric-based oxidation mechanism. nih.govresearchgate.net

The use of MOFs as precursors for functional porous carbons has also been explored, which can serve as highly effective catalysts in fine chemical synthesis. researchgate.net Zirconium-based MOFs, such as NU-1000 and UiO-66, have been employed in the synthesis of various heterocyclic compounds, demonstrating the broad applicability of these materials in catalysis. researchgate.net

Table of Research Findings on Catalytic Synthesis

Click to view table
Catalyst SystemSubstratesProduct TypeKey FindingsReference(s)
Piperidine / Ammonium AcetateAldehydes, 1-(naphthalen-1-yl)ethanone, Ethyl cyanoacetate2-Oxo-1,2-dihydropyridine-3-carbonitrilesMild, cost-effective, one-pot synthesis at ambient temperature. nih.gov
Zirconium(IV) Oxychloride (ZrOCl₂)Aldehydes, Acetophenones, Ammonium acetate2,4,6-TriarylpyridinesEfficient, solvent-free, reusable catalyst, clean reaction. acs.org
Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ (MOF)Aldehydes, 3-Oxo-3-phenylpropanenitrile, Ammonium acetate, Acetophenone (B1666503) derivativesNicotinonitrile derivativesGreen synthesis, high yields, short reaction times, reusable catalyst. nih.govresearchgate.net
Copper2-(1H-Pyrrol-1-yl)anilines, Alkylboronic acidsPyrrolo[1,2-a]quinoxalinesRadical pathway, readily accessible starting materials. ucsf.edu

Future Research Directions

Elucidation of Underexplored Synthetic Pathways

Current synthetic strategies for analogous nicotinonitrile structures often rely on established multi-component reactions. However, to enhance efficiency, yield, and structural diversity, the exploration of alternative synthetic routes is paramount. Future investigations should focus on:

Novel Catalytic Systems: The development of innovative catalysts, such as transition-metal complexes or organocatalysts, could facilitate more direct and atom-economical syntheses. For instance, investigating copper-catalyzed Ugi-type reactions could provide a one-pot methodology for constructing highly substituted pyrrole-based structures.

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound technology presents an eco-friendly and efficient alternative to conventional heating methods. These techniques have the potential to significantly reduce reaction times and improve yields in the synthesis of N-heterocycles.

Flow Chemistry Approaches: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product purity. Developing a flow-based synthesis for 2-(1H-pyrrol-1-yl)nicotinonitrile and its derivatives would be a significant advancement for its large-scale production.

Advanced Mechanistic Investigations of Ring Transformations

The pyrrole (B145914) and pyridine (B92270) rings within this compound can potentially undergo a variety of ring transformation reactions, leading to novel heterocyclic systems. A deeper mechanistic understanding of these transformations is crucial for harnessing their synthetic utility. Future research should include:

Photomediated Ring Contractions: Investigating the behavior of this compound under photochemical conditions could reveal novel ring contraction pathways. nih.gov Such transformations, potentially proceeding through an electron transfer/proton transfer (ET/PT) mechanism, could yield unique and synthetically valuable strained ring systems. nih.gov

Diels-Alder Cycloadditions: The pyrrole moiety can act as a diene in Diels-Alder reactions. A thorough investigation into the [4+2] cycloaddition reactions of this compound with various dienophiles would provide access to a diverse range of complex polycyclic architectures.

Skeletal Rearrangements: Studying the compound's behavior under various catalytic or thermal conditions may uncover novel skeletal rearrangements, leading to the formation of isomeric structures or entirely new heterocyclic scaffolds.

Design and Synthesis of Novel Chemical Architectures with Tunable Properties

The this compound scaffold is an ideal starting point for the design and synthesis of novel chemical architectures with tailored electronic and steric properties. Future efforts should be directed towards:

Functionalization of the Pyrrole and Pyridine Rings: Systematic introduction of various substituents onto both the pyrrole and pyridine rings will allow for the fine-tuning of the molecule's properties. This could involve electrophilic substitution, metal-catalyzed cross-coupling reactions, or direct C-H functionalization.

Construction of Fused Heterocyclic Systems: The nitrile group and the adjacent ring positions offer reactive sites for the construction of fused-ring systems, such as pyrrolo[2,3-b]pyridines or other polycyclic aromatic compounds. mdpi.comrsc.org These extended π-systems are of great interest for applications in materials science.

Synthesis of Macrocycles: Incorporating the this compound unit into macrocyclic structures could lead to novel host-guest systems and molecules with unique recognition properties.

Refined Computational Modeling for Reactivity and Material Properties

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, future computational studies should focus on:

Density Functional Theory (DFT) Studies: Advanced DFT calculations can provide detailed insights into the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. researchgate.netnih.gov This information is crucial for predicting its reactivity in various chemical transformations and for understanding its potential as an electronic material. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: For applications in medicinal chemistry, developing 3D-QSAR models can help in understanding the structural requirements for biological activity and in designing more potent and selective analogues.

Simulation of Material Properties: Computational modeling can be employed to predict the properties of polymers and other materials derived from this compound, such as their conductivity, band gap, and charge transport characteristics. researchgate.net

Exploration of Emerging Applications in Chemical Technologies

The unique structural and electronic features of this compound and its derivatives suggest their potential in a range of emerging technological applications. Future research should explore their use in:

Organic Electronics: The conjugated π-system of this molecule makes it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net Polypyrrole-based materials are known for their semiconducting properties. researchgate.net

Sensors: The pyrrole and nitrile functionalities can act as binding sites for various analytes. This opens up the possibility of developing chemosensors for the detection of metal ions, anions, or specific organic molecules.

Catalysis: The nitrogen atoms in the pyrrole and pyridine rings can coordinate to metal centers, suggesting the potential for developing novel catalysts for a variety of organic transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(1H-pyrrol-1-yl)nicotinonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of nicotinonitrile derivatives typically involves coupling reactions between pyridine precursors and pyrrole substituents. For example, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution can be employed to introduce the pyrrole moiety onto the pyridine ring. Optimization of yields requires careful control of reaction conditions (e.g., temperature, catalyst loading, and solvent polarity). Characterization of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical to monitor reaction progress .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

  • 1H/13C NMR : Assign chemical shifts to confirm the presence of the pyrrole and pyridine rings. For example, pyrrole protons typically resonate between δ 6.0–7.0 ppm in CDCl₃ .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with a mass accuracy of ≤5 ppm.
  • HPLC/GC-MS : Assess purity using reverse-phase HPLC with UV detection at 254 nm or gas chromatography with a polar column (e.g., DB-5) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Nitriles like this compound require strict safety measures:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : Immediate flushing with water for eye/skin contact and artificial respiration if inhaled. Documented protocols from analogous nitriles (e.g., 2-amino-6-methylnicotinonitrile) emphasize consulting safety data sheets (SDS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or substituent effects. To address this:

  • Comparative Bioassays : Replicate studies under standardized conditions (e.g., fixed concentrations, cell lines, and incubation times).
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., electron-withdrawing groups on the pyrrole ring) and evaluate changes in activity. Anti-trypanosomal studies on nitro-pyrrole derivatives provide a template for SAR design .

Q. What computational strategies can predict the reactivity of this compound in catalytic reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO may guide reactivity in nucleophilic additions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. PubChem-derived molecular descriptors (e.g., polar surface area) can inform solvent selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.